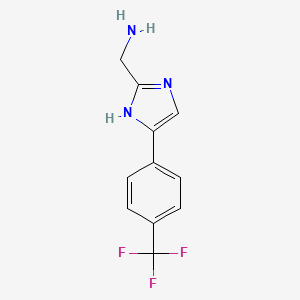
(3-(Isoquinolin-4-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Isoquinolin-4-yl)phenyl)methanol: is an organic compound with the molecular formula C16H13NO It consists of a phenyl ring substituted with an isoquinoline moiety and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Isoquinolin-4-yl)phenyl)methanol typically involves the reaction of isoquinoline derivatives with phenylmethanol derivatives under specific conditions. One common method includes the use of a Grignard reagent, where isoquinoline is reacted with phenylmagnesium bromide followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: (3-(Isoquinolin-4-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl or isoquinoline rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Formation of isoquinoline aldehydes or ketones.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted phenyl or isoquinoline derivatives.
科学的研究の応用
Chemistry: (3-(Isoquinolin-4-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of (3-(Isoquinolin-4-yl)phenyl)methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
- (4-(Isoquinolin-4-yl)phenyl)methanol
- (2-(Isoquinolin-4-yl)phenyl)methanol
- (3-(Isoquinolin-3-yl)phenyl)methanol
Uniqueness: (3-(Isoquinolin-4-yl)phenyl)methanol is unique due to the position of the isoquinoline moiety on the phenyl ring. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C16H13NO |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
(3-isoquinolin-4-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-3-6-13(8-12)16-10-17-9-14-5-1-2-7-15(14)16/h1-10,18H,11H2 |
InChIキー |
HNENVPMGTLASFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC(=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


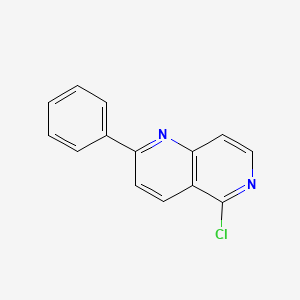
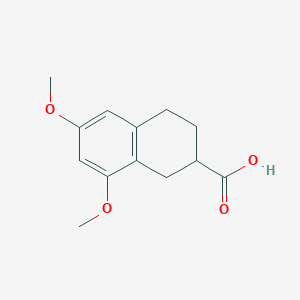



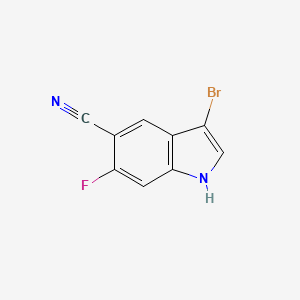
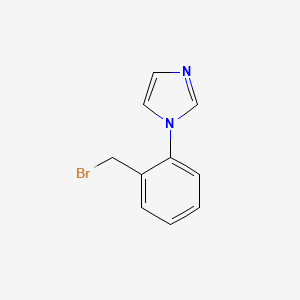
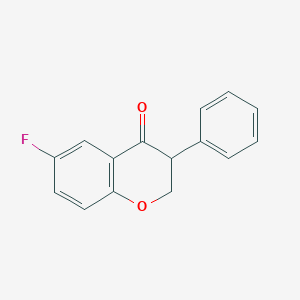
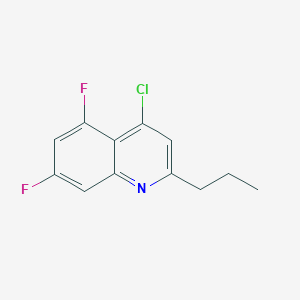
![N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)
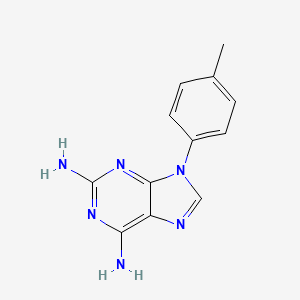
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)
